molecular formula C17H20N2O4S B4942188 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide

5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide

Cat. No. B4942188
M. Wt: 348.4 g/mol
InChI Key: AGEBSLGTVSGINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide, also known as CMX-2043, is a small molecule drug that has shown potential in various scientific research applications. This compound has gained attention due to its ability to target multiple cellular pathways and reduce oxidative stress, which is implicated in various diseases.

Mechanism of Action

The mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide involves its ability to target multiple cellular pathways, including the reduction of oxidative stress, inhibition of mitochondrial permeability transition pore (mPTP) opening, and activation of the AMP-activated protein kinase (AMPK) pathway. These pathways are implicated in various diseases, and the ability of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide to target them makes it a promising therapeutic agent.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit apoptosis. It has also been shown to reduce inflammation and improve endothelial function, which is important in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide in lab experiments is its ability to target multiple cellular pathways, which allows for a more comprehensive study of disease mechanisms. However, one limitation is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide. One direction is to further investigate its potential in the treatment of cardiovascular diseases, such as heart failure. Another direction is to study its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the safety and efficacy of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide in humans.

Synthesis Methods

The synthesis of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide involves a multi-step process that includes the reaction of 4-chloro-3-nitrobenzoic acid with dimethylamine, followed by reduction and subsequent reaction with N-methyl-N-phenyl-2-chloroacetamide. The final product is obtained after purification and isolation steps.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide has been extensively studied in various scientific research applications. It has been shown to have potential in the treatment of cardiovascular diseases, such as heart failure, by reducing oxidative stress and improving mitochondrial function. It has also been studied in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to reduce inflammation and oxidative stress in the brain.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18(2)24(21,22)14-10-11-16(23-4)15(12-14)17(20)19(3)13-8-6-5-7-9-13/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEBSLGTVSGINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylsulfamoyl)-2-methoxy-N-methyl-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.